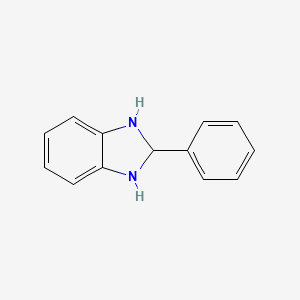

1H-Benzimidazole, 2,3-dihydro-2-phenyl-

Description

Contextualization of Benzimidazole (B57391) Heterocycles in Chemical Research

The benzimidazole core is a recurring motif in a multitude of biologically active compounds, leading to its designation as a "privileged structure" in medicinal chemistry. This status is attributed to its ability to interact with a wide array of biological targets with high affinity and specificity.

The benzimidazole nucleus is isosteric to naturally occurring purine (B94841) bases, allowing its derivatives to function as antagonists or inhibitors in various biological pathways. This mimicry enables benzimidazole-containing molecules to interact with biomacromolecules such as enzymes and nucleic acids, leading to a broad spectrum of pharmacological activities. The structural versatility of the benzimidazole ring system allows for substitutions at multiple positions, providing a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

The chemical tractability of the benzimidazole scaffold has led to the synthesis of a vast library of derivatives with diverse biological activities. These include antimicrobial, antiviral, anthelmintic, anticancer, anti-inflammatory, and antihypertensive properties. acs.org The specific bioactivity is often dictated by the nature and position of substituents on the benzimidazole core. For instance, different substitution patterns on the phenyl ring of 2-phenylbenzimidazole (B57529) derivatives have been shown to significantly influence their antiproliferative and antimicrobial activities.

Unique Structural and Reactivity Profile of 2,3-dihydro-1H-Benzimidazole Derivatives

While the aromatic benzimidazole system has been extensively studied, its reduced counterpart, the 2,3-dihydro-1H-benzimidazole, presents a distinct set of chemical and physical properties that have garnered increasing interest.

The primary distinction of the 2,3-dihydro configuration lies in the loss of aromaticity within the imidazole (B134444) portion of the heterocycle. This structural change from a planar, aromatic system to a non-planar, partially saturated ring significantly alters the molecule's geometry, electronics, and reactivity. The sp3-hybridized carbon at the 2-position introduces a tetrahedral geometry, and the two nitrogen atoms possess a more amine-like character compared to the pyrrole- and pyridine-like nitrogens in an aromatic benzimidazole. This modification impacts the molecule's ability to participate in π-stacking interactions and alters its hydrogen bonding capabilities.

Foundational research into the 2,3-dihydro-2-phenyl-1H-benzimidazole moiety has primarily focused on its synthesis and its potential as a reactive intermediate. The most common synthetic route involves the condensation reaction of o-phenylenediamine (B120857) with benzaldehyde (B42025). This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the dihydrobenzimidazole. Variations of this synthesis have been explored, including solvent- and catalyst-free methods, highlighting a move towards more environmentally benign synthetic protocols. rsc.org

Rationale for Academic Research on 1H-Benzimidazole, 2,3-dihydro-2-phenyl-

The academic interest in 1H-Benzimidazole, 2,3-dihydro-2-phenyl- stems from a combination of its unique structural features and its potential as a precursor for a variety of other chemical entities. The presence of the dihydro-imidazole ring offers a reactive site for further chemical transformations, such as N-alkylation, which can lead to derivatives with potentially enhanced biological activities. The 2-phenyl substituent provides a site for further functionalization, allowing for the exploration of structure-activity relationships.

Furthermore, the study of this and similar dihydrobenzimidazoles contributes to a more fundamental understanding of the structure-property relationships within the broader class of benzimidazole-related heterocycles. By comparing the chemical behavior and biological activity of the dihydro form to its aromatic counterpart, researchers can gain valuable insights into the role of aromaticity and planarity in molecular recognition and biological function. This knowledge is crucial for the rational design of new molecules with tailored properties for applications in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53088-00-9 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-phenyl-2,3-dihydro-1H-benzimidazole |

InChI |

InChI=1S/C13H12N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,13-15H |

InChI Key |

UDXQSXSFXPUXRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Benzimidazole, 2,3 Dihydro 2 Phenyl and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2,3-dihydro-2-phenyl-1H-benzimidazole have long relied on foundational organic reactions. These established routes are characterized by their reliability and have been refined over decades of research.

Condensation Reactions Involving o-Phenylenediamines and Carbonyl Compounds

The most direct and widely utilized method for synthesizing 2,3-dihydro-2-phenyl-1H-benzimidazoles is the condensation reaction between o-phenylenediamines and carbonyl compounds, particularly aldehydes and ketones. researchgate.net This approach is straightforward and offers access to a wide variety of substituted derivatives due to the commercial availability of diverse starting materials. iosrjournals.org

The reaction typically involves the cyclocondensation of an o-phenylenediamine (B120857) with a carbonyl compound. When an aldehyde such as benzaldehyde (B42025) is used, it can lead to the formation of 2-substituted benzimidazoles. However, the direct condensation of o-phenylenediamine with aldehydes can sometimes yield a complex mixture of products, including 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles as side products. To control the selectivity and improve yields, various catalysts and reaction conditions have been explored. Catalysts such as ammonium (B1175870) chloride, p-toluenesulfonic acid, and various metal salts like MgCl₂·6H₂O and TiCl₃OTf have been employed to facilitate this transformation under milder conditions and in shorter reaction times. rsc.orgorientjchem.org For instance, the use of p-TsOH as a catalyst in the reaction between o-phenylenediamine and various aldehydes has been shown to produce good yields of the corresponding benzimidazole (B57391) derivatives. orientjchem.org

Furthermore, solvent- and catalyst-free conditions have been developed for the reaction of o-phenylenediamines with acyclic ketones, presenting a greener alternative for the synthesis of dihydrobenzimidazoles. rsc.org

Table 1: Catalysts in the Condensation of o-Phenylenediamine with Aldehydes

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Ammonium Chloride | Ethanol (B145695) | 80-90°C | Moderate to Good | |

| p-Toluenesulfonic acid | DMF | 80°C | 78 | orientjchem.org |

| MgCl₂·6H₂O | - | - | High | rsc.org |

| TiCl₃OTf | - | Mild | Good to Excellent | rsc.org |

Synthesis via Carboxylic Acids and their Derivatives

Another established route involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, nitriles, or acid chlorides. nih.gov This method, often referred to as the Phillips-Ladenburg synthesis, typically requires harsh reaction conditions, such as high temperatures and the use of strong acids like polyphosphoric acid or hydrochloric acid, to promote the dehydration and cyclization steps. nih.gov

The reaction of o-phenylenediamine with phenoxyacetic acid, for example, leads to the formation of 2-(phenoxymethyl)-1H-benzimidazole. researchgate.net While this method is robust, its requirement for aggressive conditions can limit its applicability for substrates with sensitive functional groups. nih.gov To circumvent these limitations, milder protocols have been developed. For instance, a one-pot synthesis of 2-substituted benzimidazoles from 1,2-phenylenediamines and triacyloxyborane intermediates, generated in situ from carboxylic acids and borane-THF, allows the reaction to proceed under conditions that tolerate acid-labile functional groups. organic-chemistry.org Similarly, using p-toluenesulfonic acid as a catalyst allows the reaction between o-phenylenediamine and carboxylic acids to proceed under reflux conditions in toluene. orientjchem.org

Rearrangement Strategies from Heterocyclic Precursors

The synthesis of benzimidazole derivatives through rearrangement strategies from other heterocyclic precursors is a less common but valuable approach. These methods often involve the transformation of a pre-existing heterocyclic ring system into the benzimidazole core. For instance, certain quinoxaline (B1680401) derivatives can undergo rearrangement to form benzimidazoles. The reaction of 3-(2-aminophenyl)quinoxalin-2(1H)-one with acetone (B3395972) in acetic acid can yield 2-benzimidazolylquinoxaline derivatives. researchgate.net While not a direct synthesis of the parent 2,3-dihydro-2-phenyl-1H-benzimidazole, these strategies highlight the potential for skeletal reorganization to access the benzimidazole framework.

Contemporary and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These contemporary approaches, often categorized under "green chemistry," aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents and solvents.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com This technique offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles. jocpr.comarkat-usa.org

The synthesis of benzimidazole derivatives has greatly benefited from microwave irradiation. For example, the condensation of o-phenylenediamine with aldehydes can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. researchgate.net Solvent-free microwave-assisted synthesis further enhances the green credentials of this method. arkat-usa.org The use of catalysts, such as Er(OTf)₃ under solvent-free microwave conditions, provides an efficient and environmentally mild route to a variety of benzimidazoles with high selectivity. mdpi.com Microwave irradiation has also been successfully applied to the synthesis of 2-phenyl-1H-benzimidazole from the reaction of o-phenylenediamine with benzoic acid in ethanol, demonstrating the versatility of this technique. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-phenyl-1H-benzimidazole

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 4 h | 83 | researchgate.net |

Ultrasound-Promoted Reactions

Ultrasonication is another green chemistry technique that utilizes high-frequency sound waves to promote chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can significantly enhance reaction rates. nih.gov

Ultrasound-promoted synthesis of benzimidazoles offers advantages such as shorter reaction times, milder reaction conditions, and improved yields. researchgate.net An eco-friendly, one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles has been developed using ultrasound irradiation in an ethanol/water solvent mixture with a recyclable catalyst. researchgate.net This method avoids the use of toxic chemicals and minimizes waste. researchgate.net Satisfactory yields of 2-arylbenzimidazoles have been obtained through ultrasound-assisted cyclocondensation without the need for a catalyst, which is a significant advantage in terms of green chemistry. nih.gov

Environmentally Benign Catalysis in 2,3-dihydro-1H-Benzimidazole Synthesis

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic routes to benzimidazole derivatives, including their dihydro counterparts. These methods aim to reduce or eliminate the use of hazardous reagents and solvents, improve energy efficiency, and utilize renewable resources. A variety of environmentally benign catalysts have been successfully employed for the synthesis of 2,3-dihydro-1H-benzimidazoles, often through the condensation of o-phenylenediamines with aldehydes or ketones.

Solvent- and catalyst-free conditions represent a highly eco-friendly approach. For instance, the reaction of acyclic ketones with o-phenylenediamines has been shown to produce dihydrobenzimidazoles without the need for any solvent or catalyst, highlighting a significant step towards greener synthesis. chemicalbook.com Grinding techniques, another solvent-free method, have also been utilized. The synthesis of 1,2-disubstituted benzimidazoles has been achieved under grinding conditions using p-toluenesulfonic acid as a catalyst, offering advantages such as short reaction times and simple product isolation.

The use of heterogeneous catalysts is another cornerstone of green chemistry, as they can be easily recovered and reused. Alumina-sulfuric acid has been employed as a solid acid catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles, demonstrating good to excellent yields under mild conditions and recyclability for up to seven cycles. Similarly, an Al2O3/CuI/PANI nanocomposite has been used as a recyclable catalyst for the reaction between o-phenylenediamine and aldehydes, affording products in excellent yields. rsc.org Other solid acid catalysts, such as polymeric-based [PVP-SO3H]HSO4, have also been shown to be effective. rsc.org

Biogenically synthesized catalysts are also emerging as a sustainable option. A single-phase δ-MnO2 nanoparticle (NP) catalyst, synthesized using Pongamia pinnata leaf extract, has been successfully used for the synthesis of 1,2-disubstituted benzimidazoles. chemicalbook.com This approach avoids the use of harsh reducing agents for the catalyst preparation.

Furthermore, reactions in aqueous media are highly desirable from an environmental perspective. Various catalysts, including ammonium chloride, have been used to promote the condensation of o-phenylenediamine and aldehydes in ethanol or water, providing an economically viable and greener alternative to traditional methods that often employ hazardous solvents like nitrobenzene. organic-chemistry.org

| Catalyst/Method | Reactants | Conditions | Key Advantages |

| δ-MnO2 NPs | o-Phenylenediamine, Aldehyde | Ligand-free | Biogenic catalyst, cost-effective |

| Solvent- and catalyst-free | o-Phenylenediamine, Acyclic Ketone | Heat | No solvent or catalyst required |

| Alumina-sulfuric acid | Phenylenediamines, Aromatic Aldehydes | Mild conditions | Heterogeneous, recyclable (7 cycles) |

| Al2O3/CuI/PANI nanocomposite | o-Phenylenediamine, Aldehydes | Mild conditions | Heterogeneous, recyclable (5 cycles) |

| p-Toluenesulfonic acid | o-Phenylenediamines, Aldehydes | Grinding, solvent-free | Short reaction time, simple isolation |

| Ammonium chloride | o-Phenylenediamine, Aldehyde | 80-90°C, Ethanol | Economically viable, green |

Photochemical Reaction Pathways

Photochemical methods offer a unique and powerful tool for the synthesis of complex organic molecules, often proceeding under mild conditions with high selectivity. In the context of benzimidazole synthesis, photochemical pathways provide an alternative to traditional thermal methods.

One approach involves the use of a photoinitiator to facilitate the cyclization of substituted diamines with aldehydes. For instance, 2,2-dimethoxy-2-phenylacetophenone (B1663997) has been employed as a photoinitiator in a metal-free photochemical protocol for the synthesis of benzimidazoles, using compact fluorescent lamps (CFL) as the light source. nih.gov This method is advantageous due to its green and inexpensive nature.

Heterogeneous photocatalysis has also been applied to the synthesis of benzimidazoles. A novel methodology utilizing a W–ZnO@NH2–CBB photocatalyst (coomassie brilliant blue coated on W–ZnO@NH2 nanoparticles) has been developed for the condensation of o-phenylenediamine with benzyl (B1604629) alcohols under illumination from a high-pressure mercury lamp. researchgate.net This process occurs in the presence of air and without the need for an external oxidizing agent, with the photocatalyst being recoverable and reusable. The reaction is believed to proceed via a radical mechanism involving reactive oxygen species. researchgate.net

Furthermore, a fascinating photochemical rearrangement allows for the conversion of indazoles into benzimidazoles. This transformation proceeds through a two-step mechanism involving the excited-state tautomerization of 1H-indazoles, followed by the photochemical rearrangement of the resulting 2H-isomers. semanticscholar.org This strategy offers a novel disconnection for the synthesis of benzimidazoles from readily available indazole precursors and demonstrates broad substrate scope and high yields. semanticscholar.org

| Method | Reactants | Key Reagents/Catalysts | Conditions |

| Photoinitiated Cyclization | Substituted Diamines, Aldehydes | 2,2-Dimethoxy-2-phenylacetophenone | CFL lamp |

| Heterogeneous Photocatalysis | o-Phenylenediamine, Benzyl Alcohols | W–ZnO@NH2–CBB | HP mercury lamp, air |

| Photochemical Rearrangement | 1H- and 2H-Indazoles | - | UV light |

Specific Synthetic Strategies for 2-Phenyl-2,3-dihydro-1H-Benzimidazole Systems

The 2-phenyl-2,3-dihydro-1H-benzimidazole core is a key structural motif in many compounds of medicinal and materials interest. Consequently, specific and efficient synthetic strategies for its construction have been developed.

Synthesis from N1,N2-Dimethyl-o-phenylenediamine and Benzaldehyde

A direct and classical approach to the synthesis of 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole involves the condensation of N1,N2-dimethyl-o-phenylenediamine with benzaldehyde. This reaction is typically carried out in a mixture of methanol (B129727) and acetic acid. chemicalbook.comchemicalbook.com The product can be purified by recrystallization from petroleum ether. This method provides a straightforward route to the N,N'-disubstituted dihydrobenzimidazole derivative.

Aza-Michael Addition Approaches to Dihydrobenzimidazolones

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. While not a direct route to 2-phenyl-2,3-dihydro-1H-benzimidazole itself, this methodology is highly relevant for the synthesis of related dihydrobenzimidazolone derivatives. For instance, the synthesis of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives has been reported, which are valuable intermediates and biologically active molecules. nih.gov The synthesis of these compounds often involves the cyclization of a suitably functionalized o-phenylenediamine precursor, where an intramolecular aza-Michael type reaction could be a key step in the ring-forming process. The development of intramolecular aza-Michael reactions, often facilitated by organocatalysts, has provided enantioselective routes to various nitrogen-containing heterocycles. rsc.orgrsc.org This strategy could be conceptually applied to the synthesis of chiral dihydrobenzimidazolone scaffolds.

Multi-Component Reactions Leading to Dihydrobenzimidazole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs have been developed for the synthesis of benzimidazole derivatives.

One notable example is an iron-catalyzed one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) as the nitrogen source. nih.gov This reaction proceeds via a domino C–N bond formation and cyclization process under mild conditions. While this specific reaction leads to the fully aromatic benzimidazole, modifications to the reaction conditions or substrates could potentially afford the dihydro derivatives.

Another three-component approach involves the reaction of nitrobenzene, benzyl alcohol, and a sulfonyl azide (B81097) catalyzed by a cobalt complex, proceeding through a hydrogen borrowing/cyclization pathway. researchgate.net A copper-catalyzed three-component reaction of 2-haloanilines, aldehydes, and sodium azide also provides a route to benzimidazoles. organic-chemistry.org The versatility of MCRs makes them an attractive area for the development of novel and efficient syntheses of 2,3-dihydro-1H-benzimidazole derivatives.

Rational Design of Precursors and Reaction Conditions for Target Derivatives

The synthesis of 2-phenyl-2,3-dihydro-1H-benzimidazole derivatives is often driven by the desire to obtain compounds with specific biological activities. Therefore, the rational design of precursors and reaction conditions is crucial for accessing target molecules with desired properties.

For example, in the development of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors for anti-breast cancer activity, new series of 2-phenyl benzimidazole derivatives have been designed and synthesized. nih.govresearchgate.net The design strategy involves modifying the substituents on the 2-phenyl ring and the benzimidazole core to optimize binding to the VEGFR-2 active site. Molecular docking studies are often employed to guide the design of these precursors.

Similarly, in the search for novel radical scavengers and UV-protective agents, hydroxy-phenyl-1H-benzimidazoles have been designed based on the lead compound 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA). nih.gov The synthetic strategy involved the introduction of hydroxyl groups onto the phenyl ring and modification of the substituent at the 5-position of the benzimidazole ring to enhance antioxidant activity.

Advanced Structural Characterization and Spectroscopic Analysis in 2,3 Dihydro 2 Phenyl 1h Benzimidazole Research

X-ray Crystallography for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. It provides definitive evidence of bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. researchgate.net Furthermore, it reveals how individual molecules are arranged in the crystal lattice, offering insights into the intermolecular forces that govern the supramolecular architecture. researchgate.net

The molecular structure of benzimidazole (B57391) derivatives is characterized by a nearly planar benzimidazole core. researchgate.netresearchgate.net However, in the case of 2,3-dihydro-2-phenyl-1H-benzimidazole, the saturated five-membered imidazole (B134444) ring introduces non-planarity. Studies on related structures show this dihydroimidazole (B8729859) ring can adopt a slight envelope conformation, with the carbon atom bearing the phenyl group acting as the flap. researchgate.net

A critical conformational parameter is the dihedral angle between the benzimidazole system and the substituent phenyl ring. In various 2-phenyl-1H-benzimidazole derivatives, this angle is influenced by the nature of substituents on the nitrogen atom and the phenyl ring. iucr.org For instance, in a series of 2-(4-hexyloxyphenyl)benzimidazoles, the dihedral angles between the alkoxyaryl ring and the flat benzimidazole system were found to be 35.02°, 31.46°, and 38.67°, depending on the substituent at the N1 position (H, phenyl, or benzyl (B1604629), respectively). iucr.orgnih.gov These values indicate a significant twist between the two aromatic systems, which is a common feature to minimize steric hindrance. nih.gov

| Compound Class | Substituent at N1 | Dihedral Angle (Benzimidazole/Phenyl Ring) | Reference |

| 2-(4-alkoxyphenyl)-1H-benzimidazoles | -H | 35.02 (17)° | iucr.orgnih.gov |

| 2-(4-alkoxyphenyl)-1-phenyl-1H-benzimidazoles | -Phenyl | 31.46 (4)° | iucr.orgnih.gov |

| 1-benzyl-2-(4-alkoxyphenyl)-1H-benzimidazoles | -Benzyl | 38.67 (6)° | iucr.orgnih.gov |

| 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole | -Phenyl | 58.94 (3)° (with phenyl) & 51.43 (3)° (with fluorophenyl) | researchgate.net |

This table presents data from related benzimidazole structures to illustrate typical dihedral angles.

The supramolecular assembly in the crystals of benzimidazole derivatives is directed by a combination of non-covalent interactions. In N-unsubstituted benzimidazoles, intermolecular N—H⋯N hydrogen bonds are a dominant feature, often leading to the formation of chains or dimers. iucr.orgnih.gov When the N-H proton is replaced by a substituent, as in 1,2-disubstituted benzimidazoles, other weak interactions become crucial for the crystal packing. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H NMR spectrum of 2,3-dihydro-2-phenyl-1H-benzimidazole is expected to show characteristic signals for the aromatic protons of both the benzimidazole and phenyl moieties, typically in the downfield region (around 7.0-8.2 ppm). ijfmr.comacs.org The protons of the dihydrobenzimidazole part, specifically the CH₂ group at the 2-position and the two N-H protons, would appear in distinct regions. The N-H protons often appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. acs.org

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For benzimidazole derivatives, aromatic carbons typically resonate between 110 and 160 ppm. acs.orgrsc.org The sp³-hybridized carbon atom at the C2 position in the dihydroimidazole ring is expected to appear significantly upfield compared to the corresponding sp² carbon in an aromatic benzimidazole.

Expected NMR Chemical Shift Ranges for 2,3-dihydro-2-phenyl-1H-Benzimidazole

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (Benzene & Phenyl) | 7.0 - 8.2 | 110 - 155 | Complex multiplets are common. ijfmr.comrsc.org |

| C2-H Proton | ~4.5 - 5.5 | ~80 - 90 | Expected position for a methine proton between a phenyl group and two nitrogens. |

| N-H Protons | Variable (Broad) | - | Position is solvent and concentration dependent. acs.org |

This table provides estimated chemical shift values based on data from analogous benzimidazole structures and general NMR principles.

For unambiguous assignment of all proton and carbon signals, especially in complex or substituted derivatives, two-dimensional (2D) NMR techniques are employed. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. ugm.ac.id For 2,3-dihydro-2-phenyl-1H-benzimidazole, COSY would show correlations between the coupled protons within the benzo ring and within the phenyl ring, helping to delineate the separate spin systems. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ugm.ac.id It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the C2-H proton to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ugm.ac.id It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework by showing long-range connectivities, for example, from the C2-H proton to the carbons of the phenyl ring and the quaternary carbons of the benzimidazole core. ugm.ac.id

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. journalijdr.com

For 2,3-dihydro-2-phenyl-1H-benzimidazole, the molecular ion peak (M⁺) would confirm its molecular formula. Under electron impact (EI) ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic pieces. The fragmentation of the benzimidazole nucleus is well-studied. journalijdr.com A common fragmentation process involves the elimination of a molecule of hydrogen cyanide (HCN), which is characteristic of the benzimidazole ring system. journalijdr.com

Other likely fragmentation pathways for this specific compound would include:

Loss of the phenyl radical (•C₆H₅) to give a stable cation.

Cleavage of the dihydroimidazole ring.

Sequential loss of small neutral molecules from fragment ions.

Analysis of these fragmentation patterns allows for the confirmation of the core structure and the nature of its substituents. journalijdr.com

Common Fragments in the Mass Spectra of Benzimidazole Derivatives

| Fragmentation Process | Lost Fragment | Notes |

|---|---|---|

| Loss of HCN | HCN (27 u) | Characteristic of the benzimidazole ring. journalijdr.com |

| Loss of Phenyl Group | •C₆H₅ (77 u) | Cleavage of the bond at the C2 position. |

This table outlines general fragmentation pathways observed for the benzimidazole class of compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. For 2,3-dihydro-2-phenyl-1H-benzimidazole, the IR spectrum provides definitive evidence for its key structural features, including the N-H bonds of the imidazole ring, the C-H bonds of the aromatic and aliphatic regions, and the characteristic vibrations of the fused ring system. Analysis of the spectrum allows for the confirmation of the molecule's synthesis and structural integrity.

Detailed research findings from spectroscopic analyses of benzimidazole and its derivatives provide a basis for assigning the characteristic absorption bands of 2,3-dihydro-2-phenyl-1H-benzimidazole. The principal vibrations are associated with stretching and bending modes of specific bonds within the molecule.

Key regions of the IR spectrum and their corresponding vibrational assignments for benzimidazole-related structures are as follows:

N-H Stretching Vibrations: The benzimidazole moiety contains secondary amine (N-H) groups. These typically exhibit a stretching vibration in the region of 3100-3500 cm⁻¹. In related benzimidazole compounds, N-H stretching bands have been observed around 3224 cm⁻¹ and 3186 cm⁻¹. orientjchem.org The presence of a broad or sharp peak in this area is a strong indicator of the N-H functional group.

C-H Stretching Vibrations: The molecule contains both aromatic C-H bonds (on the benzene (B151609) and phenyl rings) and an aliphatic C-H bond at the C2 position of the dihydro-imidazole ring.

Aromatic C-H: Stretching vibrations for C-H bonds on aromatic rings typically appear at frequencies above 3000 cm⁻¹, often in the 3000-3100 cm⁻¹ range. nih.govresearchgate.net

Aliphatic C-H: The stretching vibration for the aliphatic C-H group is expected to appear at frequencies just below 3000 cm⁻¹, generally in the 2850-2970 cm⁻¹ range. orientjchem.org

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings (both the benzo and phenyl components) give rise to a series of characteristic sharp bands in the 1450-1625 cm⁻¹ region. researchgate.net For 2-phenyl-1H-benzimidazole, related C=C stretching vibrations have been noted at 1510, 1495, and 1460 cm⁻¹. researchgate.net

C-N Stretching Vibrations: The carbon-nitrogen bonds within the heterocyclic ring structure produce stretching bands that can be observed in the fingerprint region. For instance, a C-N stretching mode in 2-phenyl-1H-benzimidazole has been assigned to a strong peak observed at 1625 cm⁻¹. researchgate.net

The following table summarizes the expected characteristic infrared absorption frequencies for the primary functional groups found in 2,3-dihydro-2-phenyl-1H-benzimidazole, based on data from analogous compounds.

Interactive Table: Characteristic IR Absorption Frequencies for 2,3-dihydro-2-phenyl-1H-Benzimidazole

| Frequency Range (cm⁻¹) | Bond | Functional Group | Vibration Type |

| 3100 - 3500 | N-H | Secondary Amine | Stretching |

| 3000 - 3100 | C-H | Aromatic | Stretching |

| 2850 - 2970 | C-H | Aliphatic | Stretching |

| 1450 - 1625 | C=C | Aromatic Ring | Stretching |

| 1250 - 1350 | C-N | Aromatic Amine | Stretching |

Computational and Theoretical Investigations of 1h Benzimidazole, 2,3 Dihydro 2 Phenyl

Quantum Chemical Calculations for Electronic and Spatial Structure

Quantum chemical calculations are at the forefront of theoretical investigations, offering a microscopic view of the electronic and geometric features of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular properties with remarkable accuracy.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) has emerged as a robust and widely used method for the geometry optimization of molecular structures. By approximating the electron density, DFT calculations can determine the lowest energy conformation of a molecule, providing precise information about bond lengths, bond angles, and dihedral angles. For 1H-Benzimidazole, 2,3-dihydro-2-phenyl-, a common approach involves the use of hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311G(d,p). researchgate.netnih.gov

Interactive Table: Predicted Geometrical Parameters of 1H-Benzimidazole, 2,3-dihydro-2-phenyl- (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (imidazole ring) | ~1.38 Å |

| Bond Length | C-C (phenyl ring) | ~1.39 Å |

| Bond Length | C-N (dihydro) | ~1.45 Å |

| Bond Angle | N-C-N (imidazole ring) | ~113° |

| Dihedral Angle | Phenyl-Benzimidazole | Variable |

Note: The values presented in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be obtained from specific DFT calculations for this molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding a molecule's chemical reactivity and electronic properties. dergipark.org.trirjweb.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting tendency. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For 1H-Benzimidazole, 2,3-dihydro-2-phenyl-, the HOMO is expected to be localized primarily on the electron-rich benzimidazole (B57391) moiety, while the LUMO is likely distributed over the phenyl ring and the C=N bond of the imidazole (B134444) ring. dergipark.org.tr From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide further insights into the molecule's reactive nature.

Interactive Table: Calculated Quantum Chemical Descriptors (Illustrative)

| Descriptor | Formula | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | ~ -6.0 to -5.0 |

| LUMO Energy (ELUMO) | - | ~ -1.5 to -0.5 |

| Energy Gap (Egap) | ELUMO - EHOMO | ~ 4.0 to 5.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.25 to 3.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.0 to 2.5 |

| Electrophilicity Index (ω) | χ2 / (2η) | ~ 2.1 to 3.5 |

Note: These values are representative for benzimidazole derivatives and serve as an illustration.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. biointerfaceresearch.com For 1H-Benzimidazole, 2,3-dihydro-2-phenyl-, the predicted UV-Vis spectrum would likely show characteristic absorptions corresponding to π-π* and n-π* transitions within the aromatic rings and the imidazole moiety.

Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. researchgate.netresearchgate.net These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as N-H stretching, C-H aromatic stretching, and C=N stretching.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. nih.govresearchgate.net MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like 1H-Benzimidazole, 2,3-dihydro-2-phenyl-.

By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations, the barriers between them, and their relative populations at a given temperature. This information is crucial for understanding how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target. For the title compound, MD simulations could elucidate the rotational freedom of the phenyl group relative to the benzimidazole core.

Analysis of Intermolecular Interaction Energies in Crystal Structures

In the solid state, molecules are arranged in a regular, repeating pattern known as a crystal lattice. The stability of this lattice is determined by the nature and strength of the intermolecular interactions between adjacent molecules. Computational methods can be employed to analyze and quantify these interactions. researchgate.netorientaljphysicalsciences.orgnih.gov

Interactive Table: Illustrative Intermolecular Interaction Energies

| Interaction Type | Molecular Pair | Energy (kcal/mol) |

| Hydrogen Bonding (N-H...N) | Dimer | -5 to -10 |

| π-π Stacking | Stacked Dimers | -2 to -5 |

| C-H...π | T-shaped Dimers | -1 to -3 |

Note: The energies are representative values for similar systems and illustrate the relative strengths of different intermolecular forces.

In Silico Approaches for Mechanistic Insights and Properties Prediction

Beyond structural and energetic analyses, computational methods offer powerful tools for gaining mechanistic insights into chemical reactions and for predicting a wide range of molecular properties. nih.govsemanticscholar.org For instance, DFT calculations can be used to map out the potential energy surface of a reaction involving 1H-Benzimidazole, 2,3-dihydro-2-phenyl-, identifying transition states and intermediates to elucidate the reaction mechanism.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed based on calculated molecular descriptors. These models can then be used to predict the biological activity or physical properties of related compounds, thereby accelerating the process of drug discovery and materials design. In silico ADME (absorption, distribution, metabolism, and excretion) predictions are also a critical component of modern drug development, helping to assess the pharmacokinetic profile of a molecule before it is synthesized. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation of 2,3 Dihydro 2 Phenyl 1h Benzimidazole Derivatives

Fundamental Principles of Benzimidazole (B57391) SAR Applied to Dihydro Derivatives

The biological profile of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. nih.govresearchgate.net Key positions for modification include the N-1 and C-2 atoms of the imidazole (B134444) ring and the fused benzene (B151609) ring. nih.gov For 2,3-dihydro-2-phenyl-1H-benzimidazole derivatives, these principles remain critical, with the dihydro configuration adding another layer of complexity and opportunity for modulating bioactivity.

Substitutions at the N-1 and C-2 positions of the benzimidazole ring are well-documented to be major determinants of biological efficacy and target selectivity. acs.orgnih.gov

N-1 Position: Alkylation or acylation at the N-1 position can significantly impact the molecule's lipophilicity, which in turn affects its ability to cross biological membranes. acs.org Studies on various benzimidazole classes have shown that introducing different groups at N-1 can modulate activities such as anti-inflammatory and antiproliferative effects. For instance, in a series of N-substituted benzimidazoles, the presence of a phenylmethyl group at N-1 demonstrated significant anti-inflammatory activity. nih.gov While direct studies on N-1 substituted 2,3-dihydro-2-phenyl-1H-benzimidazoles are limited, the general principle holds that modifications at this position are crucial for tuning the pharmacokinetic and pharmacodynamic properties of the molecule.

C-2 Position: The C-2 position is arguably the most frequently modified site on the benzimidazole scaffold. The substituent at this position directly influences the molecule's interaction with target proteins. In the case of 2,3-dihydro-2-phenyl-1H-benzimidazole, this position holds a phenyl group. Modifications to this phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can drastically alter the compound's biological activity. nih.gov For example, studies on 2-phenyl-1H-benzimidazole derivatives have shown that substituents on the phenyl ring are critical for anticancer and anthelmintic activity. nih.govnih.gov The nature of the substituent on the 2-aryl moiety can have a considerable impact on enzyme inhibition. nih.gov It is hypothesized that this phenyl group is often directed toward hydrophobic pockets within the active sites of target enzymes. nih.gov

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| N-1 | Alkyl, Acyl, Arylmethyl groups | Modulates lipophilicity, pharmacokinetics, and receptor interaction. Can enhance anti-inflammatory and antiproliferative activities. acs.orgnih.gov |

| C-2 (Phenyl Ring) | Electron-donating/withdrawing groups | Directly influences binding to target proteins. Crucial for anticancer, antimicrobial, and anthelmintic activities. nih.govnih.gov |

The reduction of the imidazole ring to a dihydro configuration in 2,3-dihydro-2-phenyl-1H-benzimidazole introduces significant structural and electronic changes compared to its aromatic analog, 2-phenyl-1H-benzimidazole. This modification disrupts the planarity and aromaticity of the imidazole moiety, resulting in a more flexible, three-dimensional structure.

This increased conformational flexibility can be advantageous, allowing the molecule to adopt different spatial arrangements to better fit into a specific protein's binding site. nih.gov The loss of aromaticity also alters the electronic distribution, potentially affecting the molecule's reactivity and the types of non-covalent interactions it can form, such as hydrogen bonding and pi-stacking. The 2,3-dihydro derivative serves as a key intermediate in the synthesis of the fully aromatized 2-phenylbenzimidazole (B57529), highlighting its distinct chemical nature. While the bioactivity of many benzimidazole drugs is linked to the aromatic system, the dihydro form's unique stereochemistry may allow it to target different biological pathways or interact with known targets in a novel manner.

Molecular Docking and Ligand-Target Interaction Studies

Computational methods like molecular docking are invaluable for predicting how a ligand, such as a 2,3-dihydro-2-phenyl-1H-benzimidazole derivative, might bind to a protein target. mdpi.com These studies provide insights into the binding affinity, orientation, and key interactions that stabilize the ligand-protein complex.

While specific docking studies on 2,3-dihydro-2-phenyl-1H-benzimidazole are not extensively reported, studies on the closely related 2-phenyl-1H-benzimidazole derivatives offer plausible binding scenarios. These compounds are known to target a variety of proteins, including tubulin, cyclooxygenase (COX), and various kinases. nih.govresearchgate.net

Docking studies of 2-phenyl-benzimidazole derivatives into the colchicine (B1669291) binding site of tubulin, a target for anthelmintic drugs, have revealed key interactions. nih.gov For instance, certain derivatives show interactions with glutamic acid residues. nih.gov It is proposed that the benzimidazole core and the C-2 phenyl ring engage in hydrophobic and hydrogen bonding interactions with amino acid residues in the binding pocket. For dihydro derivatives, the non-planar structure would likely lead to different, potentially more specific, interactions within the same binding sites. The amide linkage in some benzimidazole derivatives is crucial for interacting with the hinge region of kinases, and different tautomeric forms can adopt distinct binding modes. researchgate.net It is reasonable to infer that the N-H groups of the dihydro-imidazole ring could act as key hydrogen bond donors or acceptors.

Computational tools are widely used to predict the binding affinity (often expressed as a docking score or inhibitory constant like Kᵢ) and selectivity of a compound for its target. scienceopen.comnih.gov The affinity is a measure of the strength of the interaction, while selectivity refers to the compound's ability to bind to the intended target over other proteins.

For benzimidazole derivatives, docking scores have been used to compare the binding affinity of different analogs and to rationalize their observed biological activities. For example, a comparative analysis showed that 2-phenyl benzimidazole has a higher predicted binding affinity (-7.9 kcal/mol) with targets like COX compared to 2-methyl-1H-benzo[d]imidazole (-6.5 kcal/mol). researchgate.net Such computational predictions help in prioritizing which derivatives to synthesize and test, streamlining the drug discovery process. scienceopen.com The selectivity of benzimidazole derivatives can also be predicted; for instance, certain compounds show high affinity for the 5-HT₄ receptor with excellent selectivity over other serotonin (B10506) receptors. nih.gov For 2,3-dihydro-2-phenyl-1H-benzimidazole, computational models would be essential to predict how the structural changes affect affinity and selectivity for various targets.

| Target Class | Potential Interacting Residues | Predicted Affinity Range |

| Tubulin | Glutamic acid, hydrophobic residues | EC₅₀ values in the micromolar range (for 2-phenyl analogs). nih.gov |

| Kinases (e.g., EGFR) | Hinge region residues (via H-bonds) | Docking scores often range from -7.4 to -9.7 kcal/mol. ekb.eg |

| Cyclooxygenase (COX) | Hydrophobic pocket residues | Binding affinity for 2-phenyl analog reported as -7.9 kcal/mol. researchgate.net |

Mechanistic Pathways of Biological Action

The biological effects of benzimidazole derivatives are exerted through various mechanisms of action. These can range from the inhibition of essential enzymes to the disruption of cellular structures or DNA processes.

The proposed mechanism for the synthesis of 2-phenyl-1H-benzimidazole involves the initial condensation of o-phenylenediamine (B120857) with benzaldehyde (B42025) to form an imine, which then cyclizes to give the 2,3-dihydro-2-phenyl-1H-benzimidazole intermediate. This intermediate subsequently undergoes oxidative dehydrogenation.

From a biological standpoint, one of the well-established mechanisms for benzimidazole anthelmintics is the inhibition of tubulin polymerization, which disrupts the integrity of the cytoskeleton in parasitic worms. nih.gov In the context of anticancer activity, some benzimidazole derivatives are believed to exert their effects by interacting with DNA grooves, which can disrupt replication and lead to cytotoxicity. Furthermore, inhibition of key enzymes involved in cell signaling and proliferation, such as receptor tyrosine kinases (e.g., VEGFR-2), is another significant pathway for the anticancer effects of this class of compounds. nih.gov Given the structural similarity, 2,3-dihydro-2-phenyl-1H-benzimidazole derivatives could potentially share these mechanisms, although the specific interactions and potency would be modulated by the dihydro configuration.

Investigation of Enzyme Inhibition Mechanisms (e.g., DHFR)

The benzimidazole scaffold has been a subject of significant interest in the design of enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids. mdpi.comresearchgate.net DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in cellular metabolism, making it a prime target for antimicrobial and anticancer agents. mdpi.comnih.gov The structure-activity relationship (SAR) of benzimidazole derivatives as DHFR inhibitors reveals critical insights into their mechanism of action.

Initial attempts to design benzimidazole-based DHFR inhibitors by drastically altering the traditional 2,4-diaminopyrimidine (B92962) structure found in potent inhibitors like trimethoprim (B1683648) showed limited success. nih.gov Molecular modeling studies of compounds like 2,4-diamino-6-benzylbenzimidazole suggested a good fit within the E. coli DHFR active site, with appropriate pKa values and hydrogen-bonding distances. nih.gov However, these derivatives were found to be significantly weaker inhibitors—by orders of magnitude—than their diaminopyrimidine counterparts. nih.gov This suggests that while the benzimidazole core can position key functional groups in the active site, the specific electronic and geometric arrangement of the 2,4-diaminopyrimidine system is unparalleled for achieving high-potency competitive inhibition of DHFR. nih.gov

More recent studies on 2,6-disubstituted 1H-benzimidazoles have identified compounds with moderate to good DHFR inhibitory activity, with some expressing more prominent inhibition than the standard, trimethoprim. nih.gov Molecular docking studies of these derivatives have elucidated the mechanism, showing that the ligands bind to key amino acid residues within the DHFR active site, including Phe31, Ile94, Asp27, and Gln32. nih.gov The nature of the substituents at the C2 and C6 positions of the benzimidazole ring directly influences the type and magnitude of molecular binding and, consequently, the biological activity. nih.gov

Similarly, hybrid molecules incorporating the benzimidazole structure with other pharmacophores have been explored. Benzamide (B126) trimethoprim derivatives, for instance, were found to be active against human DHFR (hDHFR) with IC50 values significantly better than trimethoprim itself. mdpi.com Mechanistic studies indicated that these benzamide ligands exhibit a distinct mode of inhibition compared to classical antifolates like methotrexate. They form fewer hydrogen bonds and notably lack the key interaction with the Glu-30 residue, which is crucial for high-affinity binding of many traditional inhibitors. mdpi.com This highlights that benzimidazole derivatives can inhibit DHFR through alternative binding interactions within the active site. mdpi.com

| Compound Class | Target Enzyme | Key Findings | IC50 Values | Ref |

| 2,4-Diamino-6-benzylbenzimidazole | E. coli DHFR | Low activity; 2 orders of magnitude weaker than 5-benzyl-2,4-diaminopyrimidine. | ~10⁻⁴ M | nih.gov |

| 2,6-Disubstituted 1H-benzimidazoles | Microbial DHFR | Moderate to good inhibition, some more potent than Trimethoprim. Binding with Phe31, Ile94, Asp27. | 7-23 µM | nih.gov |

| Benzamide Trimethoprim Derivatives | Human DHFR | Active against hDHFR, greater activity than Trimethoprim. Distinct inhibition mechanism, lacks H-bonding with Glu-30. | 4.72-20.17 µM | mdpi.com |

Modulating Receptor Binding and Signaling Pathways (e.g., 5-HT4 receptor)

Derivatives of 2,3-dihydro-1H-benzimidazole have been extensively studied as modulators of the serotonin 5-HT4 receptor, a G-protein coupled receptor involved in various physiological functions in the central and peripheral nervous systems. nih.govmdpi.com SAR studies on series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides have provided a detailed understanding of the structural requirements for high-affinity binding and functional activity (agonist vs. antagonist). nih.govresearchgate.net

The key structural components influencing receptor interaction are the substituent at the 3-position of the benzimidazole ring, the nature of a central alkylene spacer, and the substituent on a terminal piperazine (B1678402) moiety. nih.govacs.org

Substituent at the 3-position: The size and nature of the alkyl group at this position are critical for determining the pharmacological profile. Compounds with smaller substituents like ethyl or cyclopropyl (B3062369) tend to exhibit moderate to high affinity for the 5-HT4 receptor and function as antagonists. nih.govresearchgate.net In contrast, a bulkier isopropyl group at the same position can shift the activity profile towards partial agonism. nih.govresearchgate.net

Alkylene Spacer: A two-methylene (ethyl) chain connecting the benzimidazole core to the piperazine ring is generally favorable for optimizing both affinity and functional activity, whether as an antagonist or a partial agonist. nih.govacs.org

Piperazine Moiety: For derivatives with an isopropyl group at the 3-position (partial agonists), a small methyl group on the piperazine nitrogen is optimal for high partial agonist activity. nih.gov Interestingly, replacing this with a larger butyl substituent can cause a complete reversal of the pharmacological profile back to antagonism, suggesting a highly sensitive binding pocket. nih.govacs.org

Computational modeling based on the rhodopsin crystal structure has elucidated the specific molecular interactions within the 5-HT4 receptor binding site. nih.gov The key interactions for benzimidazole derivatives include:

An ionic interaction between the protonated piperidine (B6355638) nitrogen of the ligand and the carboxylate group of Asp(3.32). nih.gov

A hydrogen bond between the ligand's carbonyl oxygen and the hydroxyl group of Ser(5.43). nih.gov

A hydrogen bond between the NH group of Asn(6.55) and the ligand's aromatic system or ether oxygen. nih.gov

A pi-sigma stacking interaction between the benzimidazole system and the benzene ring of Tyr(5.38). nih.gov

Furthermore, the introduction of a halogen atom (chloro or bromo) at the 6-position of the benzimidazole ring noticeably increases potency, which is attributed to additional electrostatic and van der Waals interactions within a small cavity between transmembrane domains 5 and 6. nih.gov

| 3-Position Substituent | 4-Piperazine Substituent | Functional Activity | Affinity (Ki) | Ref |

| Ethyl | Various | Antagonist | 6.7-75.4 nM | nih.govresearchgate.net |

| Cyclopropyl | Various | Antagonist | 6.7-75.4 nM | nih.govresearchgate.net |

| Isopropyl | Methyl | Partial Agonist | ≥ 38.9 nM | nih.govresearchgate.net |

| Isopropyl | Butyl | Antagonist | - | nih.gov |

Intracellular Molecular Mechanisms (e.g., Apoptosis Induction pathways, ROS accumulation, Bax/Bcl-2 modulation, caspase activation)

Benzimidazole derivatives have been shown to exert cytotoxic effects on cancer cells by engaging various intracellular molecular mechanisms, primarily through the induction of apoptosis. nih.govnih.gov

Apoptosis Induction and Bax/Bcl-2 Modulation: A primary mechanism involves the induction of the mitochondria-dependent intrinsic pathway of apoptosis. nih.gov Certain benzimidazole compounds can decrease the mitochondrial membrane potential, a key event in early apoptosis. nih.gov This process is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. nih.govmdpi.com Benzimidazole derivatives have been shown to modulate the balance of these proteins, favoring apoptosis. nih.govnih.gov Studies demonstrate that these compounds can significantly downregulate the expression of the anti-apoptotic Bcl-2 protein while upregulating the expression of the pro-apoptotic Bax protein. nih.govnih.gov This shift increases the Bax/Bcl-2 ratio, which serves as a critical switch that promotes the release of cytochrome c from the mitochondria into the cytosol, thereby triggering the apoptotic cascade. nih.govijper.org

Caspase Activation: The release of cytochrome c into the cytosol leads to the formation of the apoptosome, a protein complex that recruits and activates the initiator caspase, caspase-9. nih.govnih.gov Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7, which are responsible for executing the final stages of apoptosis by cleaving key cellular substrates. nih.gov Research has confirmed that treatment of cancer cells with benzimidazole derivatives leads to the activation of caspase-9 and caspase-3. nih.gov Some hybrid benzimidazole compounds have also been shown to activate caspase-8, an initiator caspase typically associated with the extrinsic (death receptor) pathway, suggesting that these molecules may trigger multiple apoptotic routes. nih.govnih.gov The induction of apoptosis by these compounds can be significantly inhibited by broad-spectrum caspase inhibitors, confirming the central role of the caspase cascade in their mechanism of action. nih.gov

Reactive Oxygen Species (ROS) Accumulation: The role of reactive oxygen species (ROS) in the activity of benzimidazole derivatives is complex. While some studies have reported antioxidant and ROS-scavenging properties for certain 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles, the induction of apoptosis is often associated with an increase in intracellular ROS levels. researchgate.netresearchgate.net Excessive ROS can induce oxidative stress and damage cellular components, including mitochondria, which can serve as a trigger for the intrinsic apoptotic pathway. longdom.org The measurable emission of ROS from tumor cells can be regulated by benzimidazole compounds, and this modulation appears to correlate with their effect on cell vitality. researchgate.net

| Intracellular Mechanism | Key Molecular Events | Consequence | Ref |

| Bax/Bcl-2 Modulation | Downregulation of Bcl-2; Upregulation of Bax. | Increased Bax/Bcl-2 ratio, promoting mitochondrial permeabilization. | nih.govnih.gov |

| Mitochondrial Pathway | Decrease in mitochondrial membrane potential; Release of cytochrome c. | Formation of the apoptosome. | nih.govnih.gov |

| Caspase Activation | Activation of initiator caspases (caspase-9, caspase-8). | Cleavage and activation of effector caspases (caspase-3). | nih.govnih.govnih.gov |

| ROS Modulation | Regulation of ROS emission from tumor cells. | Contribution to oxidative stress and apoptosis induction. | researchgate.net |

Advanced Biological and Chemical Biology Applications of 1h Benzimidazole, 2,3 Dihydro 2 Phenyl Derivatives

Investigations in Antiproliferative and Anticancer Research

The benzimidazole (B57391) core is a well-established pharmacophore in the development of anticancer agents. researchgate.net Derivatives of 2-phenyl-1H-benzimidazole have been shown to exert anticancer effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression and the induction of apoptosis. frontiersin.orgnih.govnih.gov

Numerous studies have documented the cytotoxic effects of 2-phenyl-1H-benzimidazole derivatives against a range of human cancer cell lines. Particularly noteworthy is their activity against breast cancer lines such as MCF-7 and the triple-negative breast cancer (TNBC) line, MDA-MB-231.

For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed that lipophilicity plays a vital role in their antiproliferative activity. nih.gov An increase in the length of the N-alkyl chain generally correlated with increased cytotoxicity. nih.gov Compound 2g , featuring a heptyl group at the N-1 position and a p-methoxy substituent on the 2-phenyl ring, demonstrated the most potent activity against the MDA-MB-231 cell line. nih.govacs.org Another study highlighted that certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, compounds 10 and 13 , were highly potent against MDA-MB-231 cells, with IC50 values of 1.18 µM and 2.90 µM, respectively, which was more potent than the standard drug doxorubicin (B1662922) in that particular study. nih.gov Similarly, some 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles exhibited high cytotoxic activity against MDA-MB-231 cells, with IC50 values in the nanomolar range. researchgate.net

In studies involving the MCF-7 breast cancer cell line, various benzimidazole derivatives have also shown significant cytotoxic effects. researchgate.netresearchgate.net For example, a series of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivatives were tested, with compound E6 showing 70.74% inhibition of cell growth. researchgate.net Hybrid molecules combining the benzimidazole and 1,2,3-triazole scaffolds have also been developed, with some compounds showing potent antiproliferative activity against MCF-7 cells, with IC50 values as low as 24 nM. frontiersin.org

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2g (N-heptyl, 2-(4-methoxyphenyl)) | MDA-MB-231 | 16.38 | nih.gov |

| Compound 1e (N-pentyl, 2-phenyl) | MDA-MB-231 | 21.93 | nih.gov |

| Compound 10 (benzimidazole-1,3,4-oxadiazole hybrid) | MDA-MB-231 | 1.18 | nih.gov |

| Compound 13 (benzimidazole-1,3,4-oxadiazole hybrid) | MDA-MB-231 | 2.90 | nih.gov |

| Compound 6i (benzimidazole/1,2,3-triazole hybrid) | MCF-7 | 0.028 | frontiersin.org |

| Compound 10e (benzimidazole/1,2,3-triazole hybrid) | MCF-7 | 0.024 | frontiersin.org |

Beyond general cytotoxicity, research has focused on identifying the specific molecular targets of 2-phenyl-1H-benzimidazole derivatives, revealing their potential as inhibitors of key enzymes in cancer signaling pathways. nih.gov

Pin1: The peptidyl-prolyl cis/trans isomerase Pin1 is overexpressed in many cancers and plays a critical role in oncogenesis by regulating multiple cancer-driving pathways. nih.gov Benzimidazole derivatives have been designed as potent Pin1 inhibitors. nih.gov In one study, compounds 6h and 13g emerged as the most potent inhibitors with IC50 values of 0.64 µM and 0.37 µM, respectively. nih.govresearchgate.net The benzimidazole scaffold was selected to occupy a specific pocket in the enzyme's active site. nih.gov

Polo-like kinase 1 (PLK1): PLK1 is a serine/threonine kinase that is a key regulator of multiple stages of mitosis. Its inhibition is a validated strategy in cancer therapy. Heteroaryl-linked 5-(1H-benzimidazol-1-yl)-2-thiophenecarboxamides have been identified as potent inhibitors of PLK1. nih.govresearchgate.net These compounds were developed to improve drug-like properties while maintaining high potency against the kinase. nih.gov

PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA repair process, and its inhibition is a clinically successful strategy for treating certain cancers, particularly those with BRCA mutations. nih.gov Benzimidazole derivatives are recognized as a significant class of PARP-1 inhibitors. frontiersin.orgnih.gov Some derivatives have been designed as dual inhibitors of both PARP-1 and dihydroorotate (B8406146) dehydrogenase (DHODH), another enzyme involved in nucleotide biosynthesis, which could offer a synergistic anticancer effect. nih.gov The benzimidazole scaffold plays a key role in the binding of these inhibitors to the enzyme. nih.govresearchgate.net

| Target Enzyme | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Pin1 | Compound 6h | 0.64 | nih.govresearchgate.net |

| Pin1 | Compound 13g | 0.37 | nih.govresearchgate.net |

| PARP-1 | Compound 9a (benzimidazole carboxamide) | 0.71 | researchgate.net |

Research into Antimicrobial Properties

The benzimidazole scaffold is present in a variety of compounds demonstrating a broad spectrum of antimicrobial activities. nih.gov Derivatives of 2-phenyl-1H-benzimidazole have been synthesized and evaluated for their ability to combat bacteria, fungi, and viruses. nih.govacs.org

Derivatives of 2-phenyl-1H-benzimidazole have shown promising activity against both Gram-positive and Gram-negative bacteria. A study on N-alkylated derivatives found that compound 2g displayed significant inhibition against the Gram-positive bacteria Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 8, 4, and 4 μg/mL, respectively. nih.govacs.org The activity was found to be influenced by the nature of the substituents on both the N-1 and C-2 positions of the benzimidazole core. acs.org Other studies have also reported the synthesis of benzimidazole derivatives with 1,3,4-thiadiazole (B1197879) and azo moieties that exhibit good antibacterial activity against S. aureus, B. subtilis (Gram-positive), E. coli, and P. aeruginosa (Gram-negative). researchgate.net

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 2g | Streptococcus faecalis | 8 | nih.govacs.org |

| Staphylococcus aureus | 4 | nih.govacs.org | |

| MRSA | 4 | nih.govacs.org |

The antifungal potential of 2-phenyl-1H-benzimidazole derivatives has been investigated against various fungal pathogens. Certain N-alkylated derivatives showed moderate activity against Candida albicans and Aspergillus niger, with several compounds exhibiting MIC values of 64 μg/mL for both strains. nih.govacs.org The introduction of alkyl groups at the N-1 position was found to be beneficial for antifungal activity. nih.gov Another study reported that N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i ) was a potent antifungal agent. nih.gov

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 1b | Candida albicans | 64 | nih.govacs.org |

| Compound 1c | Aspergillus niger | 64 | nih.govacs.org |

| Compound 2e | Candida albicans | 64 | nih.govacs.org |

| Compound 2g | Aspergillus niger | 64 | nih.govacs.org |

A significant body of research has been dedicated to the antiviral properties of 2-phenylbenzimidazole (B57529) derivatives. These compounds have been tested against a wide panel of RNA and DNA viruses. bohrium.comresearchgate.net Studies have shown particular effectiveness against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV), and Coxsackievirus B2 (CVB-2). bohrium.commedchemexpress.cn

Several derivatives were identified with high and selective activity against BVDV, with EC50 values in the low micromolar range. bohrium.comresearchgate.net For example, compounds 50 , 51 , and 53 from one extensive study showed EC50 values of 1.5, 0.8, and 1.0 µM, respectively, against BVDV. bohrium.commedchemexpress.cn Mechanistic studies revealed that these compounds could inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of both BVDV and HCV. bohrium.com Another study on benzimidazole-2-phenyl-carboxamides identified compounds that acted as dual-target inhibitors, affecting both the entry and replication stages of BVDV. nih.gov

| Compound | Virus | EC50 (µM) | Reference |

|---|---|---|---|

| Compound 50 | BVDV | 1.5 | bohrium.commedchemexpress.cn |

| Compound 51 | BVDV | 0.8 | bohrium.commedchemexpress.cn |

| Compound 53 | BVDV | 1.0 | bohrium.commedchemexpress.cn |

| Compound 2c (benzimidazole-2-phenyl-carboxamide) | BVDV | 0.31 | nih.gov |

| Compound 6c (benzimidazole-2-phenyl-carboxamide) | BVDV | 0.23 | nih.gov |

| Compound 7c (benzimidazole-2-phenyl-carboxamide) | BVDV | 0.30 | nih.gov |

Anthelmintic Activity Studies

Research into the anthelmintic properties of benzimidazole derivatives has identified several promising compounds, particularly those with a 2-phenyl substitution. While specific studies on the 2,3-dihydro-2-phenyl variant are limited, extensive research on the closely related 2-phenyl-1H-benzimidazole scaffold provides significant insights. These derivatives have demonstrated notable efficacy against various helminths.

In one study, 2-phenyl-1H-benzimidazole derivatives were evaluated for their in vitro ovicidal and larvicidal activity against both susceptible and resistant strains of the nematode Teladorsagia circumcincta. At a concentration of 50 μM, nine of the twenty-four tested compounds showed over 98% ovicidal activity on the susceptible strain, with four of these also exhibiting more than 86% activity against a resistant strain. The most potent ovicidal compound demonstrated an EC₅₀ value of 6.30 μM for the susceptible strain.

Another study investigating various 2-substituted benzimidazole derivatives found that they exhibited excellent anthelmintic activity, in some cases greater than the standard drug Albendazole, when tested against the adult Indian earthworm Pheretima posthuma. researchgate.net Similarly, a series of 2-phenyl benzimidazole-1-acetamide derivatives were synthesized and evaluated for anthelmintic activity, with several compounds showing better results in paralyzing or causing the death of worms compared to albendazole. nih.gov The evaluation of anthelmintic activity is often performed using adult Indian earthworms due to their anatomical and physiological resemblance to intestinal roundworm parasites in humans. researchgate.netnih.gov

| Derivative Type | Target Organism | Key Findings | Reference |

| 2-Phenyl-1H-benzimidazoles | Teladorsagia circumcincta | 9 compounds showed >98% ovicidal activity at 50 μM on susceptible strains. The most potent had an EC₅₀ of 6.30 μM. | |

| 2-Substituted benzimidazoles | Pheretima posthuma | Compounds showed excellent activity, with some exceeding the paralytic and lethal effects of standard Albendazole. | researchgate.net |

| 2-Phenyl benzimidazole-1-acetamides | Pheretima posthuma | Several derivatives were more effective at paralyzing and/or killing worms than Albendazole. | nih.gov |

| 2-(4-amino phenyl) benzimidazole | Pheretima posthuma | Showed potential anthelmintic activity, causing paralysis and death faster than the standard piperazine (B1678402) citrate. | nih.gov |

Anti-inflammatory Research Initiatives

The benzimidazole framework is a recognized pharmacophore for developing analgesic and anti-inflammatory agents. nih.gov Derivatives have been shown to interact with a variety of targets within the inflammatory cascade. nih.govnih.gov

Modulation of Key Inflammatory Mediators (e.g., COX, 5-LOX)

Benzimidazole-based compounds are known to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key inflammatory mediators. nih.gov Beyond COX, derivatives have also been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway responsible for producing leukotrienes. researchgate.netnih.gov The dual inhibition of both COX and 5-LOX pathways is a promising therapeutic strategy for developing anti-inflammatory agents with a broader efficacy and potentially fewer side effects. researchgate.net

A study on a series of benzimidazole derivatives reported their potential as inhibitors of 5-LOX, COX, and various pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Another research effort synthesized 2-substituted benzimidazole derivatives and evaluated their anti-inflammatory potential through both in vitro and in vivo assays, with some compounds showing IC₅₀ values lower than the standard drug ibuprofen (B1674241). nih.gov Molecular docking studies have been employed to understand the mechanism of action of these compounds against COX enzymes and other therapeutic targets associated with inflammation. nih.gov

| Compound Series | Target Enzyme(s) | Notable Results | Reference |

| Benzimidazole derivatives | 5-LOX, COX, TNF-α, IL-6 | One compound was identified as a potent inhibitor of all targets. | nih.gov |

| 2-Substituted benzimidazoles | COX Enzymes | Compounds B2, B4, B7, and B8 demonstrated IC₅₀ values lower than standard ibuprofen in a Luminol-enhanced chemiluminescence assay. | nih.gov |

| Benzimidazole derivatives | sPLA2, 5-LOX, COXs | Derivatives with trifluoromethyl and methoxy (B1213986) substitutions showed strong inhibition of secretory phospholipase A2, while a pyridine-substituted compound was a potent 5-LOX inhibitor. | researchgate.net |

| Novel Benzimidazoles | mPGES-1, COX-1/2, 5-LOX | Compound 44 was a potent and selective mPGES-1 inhibitor (IC₅₀ = 2.9 nM) with no activity against COX-1/2 or 5-LOX at 1 µM. | acs.org |

Interaction with Receptor Systems (e.g., TRP Vanilloid-1, Cannabinoid, Bradykinin (B550075) Receptors)

The anti-inflammatory and analgesic properties of benzimidazole derivatives also stem from their interactions with various receptor systems. nih.gov

TRP Vanilloid-1 (TRPV1) Receptors: The TRPV1 ion channel is a key sensor for heat and chemical-induced pain in nociceptor neurons. nih.govresearchgate.net Its activity is upregulated and sensitized by inflammation, making it a prime target for pain and inflammation control. mdpi.comnih.gov A class of TRPV1 antagonists built on a benzo[d]imidazole platform has been designed and synthesized. nih.gov One such compound, mavatrep, antagonized capsaicin-induced Ca²⁺ influx with an IC₅₀ value of 4.6 nM in cells expressing human TRPV1 channels and showed full efficacy in animal models of thermal hypersensitivity. nih.gov

Cannabinoid Receptors: The cannabinoid receptors, particularly CB1 and CB2, are involved in modulating pain and inflammation. Research into 2-pyridylbenzimidazoles, which are structurally related to 2-phenyl benzimidazoles, identified them as a new family of high-affinity CB1 cannabinoid ligands. nih.gov This suggests that the 2-arylbenzimidazole scaffold can effectively interact with cannabinoid receptors.

Bradykinin Receptors: Bradykinin is a potent inflammatory mediator that acts via B₂ receptors to cause pain and hyperalgesia. nih.gov While B₂ receptor antagonists are a promising therapeutic strategy, specific research detailing the interaction of 1H-Benzimidazole, 2,3-dihydro-2-phenyl- derivatives with bradykinin receptors is not extensively available in the reviewed literature.

Exploration of Other Bioactive Potentials

The structural versatility of the benzimidazole core allows for interaction with a wide array of biological targets, leading to the exploration of other potential therapeutic applications.

Enzyme Regulation and Modulation

Beyond inflammatory enzymes, 2-phenyl-1H-benzimidazole derivatives have been identified as potent inhibitors of other key enzymes. In one study, a series of these derivatives were synthesized and evaluated as α-glucosidase inhibitors for their anti-diabetic potential. nih.gov Several compounds showed significantly increased activity, with the most promising having IC₅₀ values of 2.09 ± 0.04 µM and 0.71 ± 0.02 µM. nih.gov Kinetic studies revealed these compounds to be non-competitive inhibitors that bind to an allosteric site of the enzyme. nih.gov

In the field of oncology, benzimidazole hybrids have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. frontiersin.org New hybrids of benzimidazole and 1,2,3-triazole were designed as EGFR inhibitors, with some compounds showing greater potency than the established drug erlotinib. frontiersin.org

Receptor Agonism/Antagonism Studies

Derivatives of the specific 2,3-dihydro-2-oxo-1H-benzimidazole core have been synthesized and evaluated as potent and selective modulators of serotonin (B10506) (5-HT) receptors.

A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides were developed as highly potent 5-HT₃ receptor antagonists. nih.gov The antagonist activity was evaluated in radioligand binding assays and in vivo models. One compound, 12a (DA 6215), demonstrated a high binding affinity with a Kᵢ of 3.8 nM and potent in vivo activity with an ED₅₀ of 1 nM/kg, comparable to the reference compound ICS 205930. nih.gov